N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide
Description
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-13(7-6-11-4-2-1-3-5-11)16-15-18-17-14(22-15)12-10-20-8-9-21-12/h1-5,10H,6-9H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKPIXRTJSWNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the 5,6-dihydro-1,4-dioxin-2-yl group: This step may involve the reaction of the oxadiazole intermediate with a suitable dioxin precursor.
Attachment of the 3-phenylpropanamide moiety: This can be done through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the dioxin or phenyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxadiazole ring or the amide group, using reagents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide exhibits significant biological activities that make it a subject of interest in medicinal chemistry:
Antimicrobial Activity:
Research indicates that compounds with oxadiazole rings often exhibit antimicrobial properties. The compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes involved in microbial metabolism .
Anticancer Potential:
Studies have shown that similar compounds can induce apoptosis in cancer cells or inhibit cell proliferation by targeting specific signaling pathways. The unique structure of this compound suggests it may have similar effects .
Case Studies and Research Findings
Several studies have highlighted the potential applications of compounds related to this compound:
- Neuroprotective Effects:
- Inhibition of Enzymes:
Mechanism of Action
The mechanism of action of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, thereby modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide: This compound is unique due to the presence of both the oxadiazole and dioxin moieties.
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-triazol-2-yl)-3-phenylpropanamide: Contains a triazole ring, which may confer different chemical and biological properties.
Biological Activity
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety. The synthesis typically involves multiple steps:
- Formation of the 1,3,4-Oxadiazole Ring : This can be achieved through the cyclization of hydrazides with carboxylic acid derivatives.
- Introduction of the 1,4-Dioxin Moiety : The dioxin ring is synthesized by reacting diols with dihalides under basic conditions.
These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing and application in medicinal chemistry.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The compound may exert effects through:
- Enzyme Inhibition : It can inhibit enzymes critical for various metabolic pathways.
- Receptor Modulation : The compound may bind to cellular receptors, affecting signaling pathways that regulate cell proliferation and apoptosis.
Such interactions can lead to significant biological responses, including anti-tumor and antimicrobial activities .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance:
-
In Vitro Studies : Testing on various cancer cell lines (e.g., A549 and NCI-H358) demonstrated that the compound inhibits cell proliferation with IC50 values indicating effective cytotoxicity. In one study:
Cell Line IC50 (µM) A549 8.76 ± 1.69 HCC827 0.58 ± 0.03 NCI-H358 3.12 ± 0.20
These results suggest that the compound has a strong inhibitory effect on lung cancer cell lines .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In tests against Gram-positive and Gram-negative bacteria:
- Efficacy : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds to understand its unique properties:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-thiadiazol-2-yl) | Thiadiazole | Moderate antitumor activity |
| N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-triazol-2-yl) | Triazole | Antimicrobial activity |
The unique combination of oxadiazole and dioxin rings in our compound contributes to its distinct biological profile compared to these analogs .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core. For example, derivatives with similar structures (e.g., N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide) are synthesized via coupling reactions using acid chlorides or activated carboxylic acids under reflux conditions with catalysts like pyridine . Temperature control (60–80°C) and solvent selection (e.g., acetone or DMF) are critical to minimize side reactions. Purification often involves recrystallization from pet-ether or ethanol, with yields ranging from 24% to 60% depending on substituents .
Q. How is the purity and structural integrity of this compound confirmed in academic research?
- Methodological Answer : Analytical techniques such as ¹H/¹³C NMR (to confirm proton/carbon environments), ESI-MS (for molecular ion verification), and HPLC (≥95% purity threshold) are standard . For example, in studies of analogous oxadiazole derivatives, NMR chemical shifts for aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) are diagnostic . IR spectroscopy further validates functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
Advanced Research Questions
Q. What strategies are employed to optimize the bioactivity of this compound against specific molecular targets?
- Methodological Answer : Structure-activity relationship (SAR) studies guide optimization. For instance:
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhance enzyme inhibition (e.g., α-glucosidase or cholinesterase) by increasing electrophilicity .
- Heterocyclic Modifications : Replacing the dihydrodioxin moiety with thiophene or pyridine rings alters target selectivity, as seen in antimicrobial assays against S. aureus .
- Bioisosteric Replacement : Sulfonyl or sulfonamide groups improve solubility and binding affinity to hydrophobic enzyme pockets .
Q. How can researchers resolve conflicting bioactivity data across different experimental models?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, temperature) or cell membrane permeability. To address this:
- Orthogonal Assays : Validate enzyme inhibition (e.g., LOX or BChE) using both fluorometric and colorimetric methods .
- Membrane Permeability Studies : Use Caco-2 cell monolayers or PAMPA (Parallel Artificial Membrane Permeability Assay) to correlate in vitro activity with bioavailability .
- Molecular Dynamics Simulations : Predict binding modes to explain discrepancies between computational and experimental IC₅₀ values .
Q. What computational approaches are used to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., acetylcholinesterase) by aligning the oxadiazole core in hydrophobic pockets .
- QSAR Models : Quantitative descriptors (e.g., logP, polar surface area) correlate with antimicrobial activity, enabling virtual screening of derivatives .
- DFT Calculations : Predict reactive sites (e.g., electrophilic carbons) for nucleophilic attack, guiding synthetic modifications .
Q. How are reaction mechanisms elucidated for degradation or metabolic pathways of this compound?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) and monitor hydrolysis via LC-MS. For example, oxadiazole ring cleavage under acidic conditions generates carboxylic acid intermediates .
- Metabolite Identification : Use liver microsomes or recombinant CYP450 enzymes (e.g., CYP3A4) with LC-HRMS to detect phase I/II metabolites .
- Isotopic Labeling : Track ¹⁴C-labeled phenyl groups to confirm metabolic stability in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
